Synthetic Utility: Key Intermediate for Potent DP2 Receptor Antagonist OC000459
(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid serves as the direct precursor for the clinically investigated DP2 (CRTH2) antagonist OC000459, which is synthesized by further functionalization at the indole nitrogen and 3-position [1]. OC000459, the N-quinolin-2-ylmethyl derivative, exhibits a binding affinity (Ki) of 13 nM at the human recombinant DP2 receptor, demonstrating that this indole-3-acetic acid core can be elaborated into a high-potency therapeutic lead [2]. In contrast, the parent IAA scaffold lacks the 2-methyl group required for this specific SAR trajectory.
| Evidence Dimension | Binding affinity (Ki) of elaborated derivative |
|---|---|
| Target Compound Data | OC000459 Ki = 13 nM at human DP2 receptor [2] |
| Comparator Or Baseline | IAA-derived analogs (no comparable DP2 antagonist activity reported without 2-methyl substitution) |
| Quantified Difference | OC000459 (derived from target compound) is a potent, selective DP2 antagonist; IAA core is not reported to yield DP2 antagonists of this class |
| Conditions | Radioligand displacement assay using [3H]PGD2 at human recombinant DP2 receptor |
Why This Matters
Procurement of this compound enables access to a validated SAR pathway leading to picomolar-to-nanomolar DP2 antagonists, a therapeutically relevant target class.
- [1] US Patent US10800765. Compounds and methods for the treatment of inflammatory disorders. View Source
- [2] Pettipher R, et al. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist. J Pharmacol Exp Ther. 2012. View Source
